molecular formula C13H11ClN2O4 B2559661 N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide CAS No. 130913-24-5

N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide

Cat. No.: B2559661
CAS No.: 130913-24-5
M. Wt: 294.69
InChI Key: KGCPMORNKDIPJX-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, and a furan ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclization: The formation of the furan ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct ring structure.

    Coupling: The final step involves coupling the furan ring with a benzene ring, often using coupling agents like carbodiimides or other activating reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include this compound derivatives, other furan-based compounds, and benzene ring-containing molecules.

    Uniqueness: The presence of both the furan ring and the benzene ring, along with the specific functional groups, gives this compound unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-acetamido-4-chloro-5-oxo-2H-furan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-7(17)15-10-9(14)13(19)20-12(10)16-11(18)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCPMORNKDIPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)OC1NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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